3,6-Dihydroxy-10,10-dimethylanthrone
Description
Contextualization within the Anthrone (B1665570) Chemical Class
The parent compound, anthrone, is a tricyclic aromatic ketone. wikipedia.org Structurally, it is a derivative of anthracene (B1667546), specifically 9,10-dihydroanthracene (B76342) with a ketone group at the C-9 position. guidechem.com Anthrones are known to exist in a tautomeric equilibrium with their corresponding enol forms, anthrols. wikipedia.org In solution, anthrone is the more stable of the two tautomers. wikipedia.org This class of compounds is characterized by a planar, three-ring system. sigmaaldrich.com
3,6-Dihydroxy-10,10-dimethylanthrone belongs to this chemical class, sharing the fundamental anthrone backbone. However, it is distinguished by specific substitutions on this core structure:
Two hydroxyl (-OH) groups located at the 3 and 6 positions of the aromatic rings.
Two methyl (-CH₃) groups attached to the C-10 position.
These modifications significantly alter the molecule's chemical properties, such as its polarity, solubility, and reactivity, compared to the parent anthrone molecule.
| Property | Description | Reference |
| Parent Compound | Anthrone | wikipedia.org |
| Chemical Class | Member of the anthracenes class | guidechem.com |
| Core Structure | 9,10-dihydroanthracene with a C-9 oxo group | guidechem.com |
| Tautomerism | Exists in equilibrium with its enol form, 9-anthrol | wikipedia.orgguidechem.com |
| Appearance | Off-white to yellow crystals | guidechem.com |
| Solubility | Insoluble in water | wikipedia.orgguidechem.com |
Significance as a Core Chemical Scaffold
The anthrone framework is a recognized structural motif in medicinal chemistry and natural products. Derivatives of anthrone, for instance, are found in various plants and are known for their pharmacological effects. wikipedia.orgtaylorandfrancis.com
The 10,10-dimethylanthrone (B28749) scaffold, in particular, is of significant interest as it forms the basis for synthesizing other complex molecules. A prominent example is its role as a key intermediate in the production of Melitracen, a tricyclic antidepressant. chemicalbook.com The addition of the two methyl groups at the C-10 position is a critical structural feature that can increase the lipid solubility of a molecule, a valuable characteristic for pharmaceutical compounds.
This compound builds upon this significance by providing additional functional handles. The hydroxyl groups can serve as reactive sites for further chemical modifications, such as etherification, esterification, or oxidation, allowing for the construction of more complex and diverse molecular architectures. This makes it a valuable scaffold for developing new compounds in various fields of chemical research.
Overview of Key Research Domains
Research involving this compound is primarily concentrated in the domain of synthetic chemistry . Its value lies in its role as a building block or intermediate for more complex target molecules. While detailed studies on this specific compound are not widely published, its synthetic utility can be inferred from related chemistry.
One of the key research findings is its synthesis from an anthraquinone (B42736) precursor. A study focusing on a related synthesis highlights that the addition of a Grignard reagent to an anthraquinone to form a 10,10-dialkylated anthrone is a viable synthetic strategy. This type of transformation underscores the compound's place within synthetic methodology development.
| Research Domain | Focus | Key Findings | Reference |
| Synthetic Chemistry | Use as a chemical intermediate. | Synthesized from an anthraquinone precursor via a Grignard reaction. The Grignard addition step was reported with yields between 65% and 85%. | |
| Medicinal Chemistry | A potential scaffold for drug design. | The related 10,10-dimethylanthrone core is a key intermediate for the drug Melitracen. The dimethyl groups enhance lipid solubility. | google.com |
Due to its structural features—combining the medicinally relevant dimethylanthrone core with reactive hydroxyl groups—the compound remains a molecule of interest for exploratory synthesis in medicinal chemistry and material science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3,6-dihydroxy-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3 |
InChI Key |
WXDRXTWBNLQLJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the De Novo Synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone
The de novo synthesis of this compound can be approached through several strategic disconnections. A logical approach involves the initial construction of a 3,6-dihydroxyanthrone or a related precursor, followed by the introduction of the gem-dimethyl group at the C-10 position.
Precursor Selection and Rational Design
The rational design of a synthetic route to this compound hinges on the selection of readily available and reactive starting materials. A plausible and efficient strategy would commence with a precursor that already contains the dihydroxy-substituted aromatic framework.
One of the most direct precursors is 2,6-dihydroxyanthraquinone (B191064) , a commercially available compound. nih.gov This molecule possesses the desired oxygenation pattern on the A and C rings of the anthranoid system. The synthetic challenge then simplifies to the selective reduction of one of the quinone carbonyls to a methylene (B1212753) group and the subsequent dimethylation at that position.
Alternatively, a Friedel-Crafts acylation approach could be envisioned. researchgate.netnih.gov This would involve the reaction of a suitably substituted phthalic anhydride (B1165640) with a substituted benzene (B151609) derivative. For instance, the reaction of 4-hydroxyphthalic acid or a derivative with hydroquinone (B1673460) in the presence of a Lewis acid could theoretically lead to a dihydroxyanthraquinone precursor, although controlling the regioselectivity of such reactions can be challenging.
A third approach could involve a Diels-Alder reaction to construct the central ring. researchgate.netyoutube.comyoutube.com This would likely involve the reaction of a substituted 1,4-benzoquinone (B44022) with a suitable diene, followed by aromatization to form the anthracene (B1667546) core. Subsequent functional group manipulations would then be necessary to arrive at the target molecule.
Reaction Pathways and Mechanistic Considerations in Synthesis
Starting from the key precursor, 2,6-dihydroxyanthraquinone, the synthetic pathway would involve two main transformations: selective reduction and C-10 alkylation.
Selective Reduction: The reduction of an anthraquinone (B42736) to an anthrone (B1665570) requires careful selection of reagents to avoid over-reduction to the corresponding anthracene or hydroquinone. While strong reducing agents like sodium borohydride (B1222165) in basic solution have been reported to reduce 2,6-dihydroxyanthraquinone to 2,6-dihydroxyanthracene, milder and more controlled conditions are necessary to isolate the anthrone. A potential method involves catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic media, which are known to selectively reduce one carbonyl of a quinone. The mechanism involves the initial reduction of one carbonyl to a hydroxyl group, followed by dehydration and tautomerization to the more stable anthrone form.
C-10 Dimethylation: The introduction of the gem-dimethyl group at the C-10 position of the 3,6-dihydroxyanthrone scaffold is a crucial step. The C-10 protons of anthrones are acidic due to the adjacent carbonyl group and the aromatic rings, allowing for deprotonation by a suitable base to form an enolate. This nucleophilic enolate can then react with an electrophilic methyl source, such as methyl iodide. To achieve dimethylation, this process would need to be repeated. Strong bases like sodium hydride or lithium diisopropylamide (LDA) are typically required to generate the enolate. The reaction would proceed via a sequential SN2 mechanism.
An alternative pathway for the entire synthesis could involve the initial synthesis of 10,10-dimethylanthrone (B28749), for which synthetic methods have been reported. dissertationtopic.net This would then require the introduction of hydroxyl groups at the 3 and 6 positions. However, the direct and regioselective hydroxylation of the electron-rich aromatic rings of the anthrone core is often difficult to control and can lead to a mixture of products.
Optimization of Synthetic Routes
The optimization of the synthetic route would focus on maximizing the yield and purity at each step. For the selective reduction of 2,6-dihydroxyanthraquinone, screening of various reducing agents, solvents, and reaction temperatures would be necessary to favor the formation of the anthrone over the anthracene or hydroquinone byproducts.
In the C-10 dimethylation step, the choice of base, solvent, and methylating agent is critical. The use of a strong, non-nucleophilic base is important to avoid side reactions. The stoichiometry of the base and methylating agent would need to be carefully controlled to ensure complete dimethylation. Phase-transfer catalysis has also been shown to be an effective method for the alkylation of anthrones and could be explored for this transformation. nih.gov
Functionalization and Derivatization of the Anthrone Scaffold
The this compound molecule presents several sites for further functionalization, allowing for the synthesis of a diverse range of derivatives.
Alkylation at the C-10 Position and Other Carbon Centers
While the target molecule already possesses dimethyl groups at C-10, the methodology for C-10 alkylation can be extended to introduce other alkyl or functionalized groups. The enolate generated at C-10 can react with a variety of electrophiles, such as other alkyl halides, allylic halides, or benzylic halides. Asymmetric alkylation of anthrones using chiral phase-transfer catalysts has been successfully demonstrated, which could allow for the enantioselective synthesis of C-10 substituted derivatives. nih.govresearchgate.net
Alkylation at other carbon centers, specifically on the aromatic rings, would likely proceed through electrophilic aromatic substitution. However, the presence of the strongly activating hydroxyl groups would direct substitution to the ortho and para positions, potentially leading to a mixture of products.
Hydroxylation and Other Oxygen-Containing Group Modifications
The existing hydroxyl groups at the 3 and 6 positions are key functional handles for further derivatization. These phenolic hydroxyls can undergo a variety of reactions, including:
Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., potassium carbonate) would yield the corresponding ethers.
Esterification: Acylation with acid chlorides or anhydrides would produce ester derivatives.
Oxidation: While the anthrone core is susceptible to oxidation, the phenolic hydroxyls can also be oxidized under specific conditions.
Introducing additional hydroxyl groups onto the aromatic rings would be challenging due to the potential for over-oxidation of the anthrone core. However, methods for the hydroxylation of anthraquinone derivatives have been reported and could potentially be adapted. iastate.edu For example, the Elbs persulfate oxidation could be a possibility for introducing a new hydroxyl group ortho to an existing one, though the harsh conditions might not be compatible with the anthrone core.
Halogenation and Other Heteroatom Substitutions
The introduction of halogens and other heteroatoms onto the aromatic framework of this compound is governed by the principles of electrophilic aromatic substitution. The two hydroxyl groups at the 3- and 6-positions are strong activating groups and are ortho, para-directing. This electronic influence significantly dictates the regioselectivity of substitution reactions.
In the case of this compound, the positions ortho to the hydroxyl groups (2, 4, 5, and 7) are activated towards electrophilic attack. Given the steric hindrance from the gem-dimethyl group at the 10-position and the existing hydroxyl groups, substitution is most likely to occur at the 2, 4, 5, and 7 positions.
Halogenation:
The halogenation of aromatic compounds typically proceeds via an electrophilic substitution mechanism. wikipedia.orgbyjus.com For highly activated rings, such as those containing hydroxyl groups, the reaction can often proceed without the need for a Lewis acid catalyst, which is typically required for less reactive aromatic substrates. wikipedia.org The reaction of phenols with halogens is often rapid.
While no direct experimental data for the halogenation of this compound is publicly available, the synthesis of a related compound, 10,10-disubstituted-2-bromoanthrone, has been described. nih.gov This indicates that halogenation of the 10,10-dimethylanthrone core is feasible. In the case of this compound, direct bromination or chlorination would be expected to yield a mixture of polyhalogenated products due to the strong activation by the two hydroxyl groups. Achieving selective monohalogenation would likely require careful control of reaction conditions, such as temperature and the stoichiometry of the halogenating agent.
Other Heteroatom Substitutions:
Beyond halogenation, other heteroatom substituents can be introduced via electrophilic substitution reactions. These include nitration and sulfonation.
Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The strongly activating nature of the hydroxyl groups would facilitate this reaction, likely leading to substitution at the available ortho and para positions.
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is usually carried out with fuming sulfuric acid. Similar to other electrophilic substitutions, the reaction would be directed by the hydroxyl groups.
The reactivity of the anthrone system allows for a range of chemical transformations to introduce various functionalities, although specific conditions for this compound would need to be empirically determined.
Photoreactivity and Redox Chemistry of Dihydroxyanthrone Systems
The extended π-system and the presence of redox-active functional groups in this compound give rise to a rich photoreactivity and complex electrochemical behavior.
Photochemical Transformations and Reaction Mechanisms
Anthracene and its derivatives are well-known for their photochemical reactivity, most notably the [4+4] photodimerization reaction upon exposure to UV light. researchgate.netmdpi.com This reaction involves the cycloaddition of two anthracene molecules to form a dimer. The dimerization is a reversible process, with the dimer often reverting to the monomers upon irradiation at a shorter wavelength or upon heating. nih.govrsc.org
For substituted anthracenes, the regioselectivity of the photodimerization can lead to different isomers, primarily head-to-tail and head-to-head dimers. researchgate.netresearchgate.net The substituents on the anthracene core can influence the reaction's efficiency and selectivity through steric and electronic effects. nih.govnih.gov In the case of this compound, the bulky gem-dimethyl group at the 10-position would be expected to sterically hinder the approach of another molecule, potentially affecting the rate and stereochemical outcome of photodimerization.
Another potential photochemical transformation for anthracene derivatives is photooxidation, particularly in the presence of oxygen. nih.gov This can lead to the formation of endoperoxides, which can further react to yield other products, such as the corresponding anthraquinone.
| Anthracene Derivative | Photochemical Reaction Type | Products | Reference |
| Anthracene | [4+4] Photodimerization | Head-to-tail and Head-to-head dimers | researchgate.netmdpi.com |
| 9-Substituted Anthracenes | [4+4] Photodimerization | Primarily Head-to-tail dimers | researchgate.netresearchgate.net |
| 2,3-Disubstituted Anthracenes | [4+4] Photodimerization | anti and syn dimers | nih.gov |
| Anthracene derivatives with a -CH₂O-R group | Photooxidation | Endoperoxide, 9-anthraldehyde, Anthraquinone | nih.gov |
This table is generated based on data for related anthracene compounds to illustrate potential photochemical transformations.
Electrochemical Behavior and Redox Potentials
The electrochemical behavior of dihydroxyanthrone systems is closely related to that of the corresponding dihydroxyanthraquinones. The reduction of dihydroxyanthraquinones typically proceeds through two successive one-electron steps, forming a semiquinone radical anion and then a dianion. researchgate.net The presence of electron-donating hydroxyl groups generally lowers the reduction potential compared to the parent anthraquinone.
For this compound, a similar multi-step redox process is anticipated. The anthrone moiety can be oxidized to the corresponding anthraquinone, and it can also undergo reduction. The electron-donating hydroxyl groups at the 3 and 6 positions, along with the electron-donating alkyl groups at the 10-position, would be expected to influence the redox potentials. Specifically, these electron-donating groups should make the compound easier to oxidize and harder to reduce compared to unsubstituted anthrone.
Cyclic voltammetry studies on analogous compounds, such as sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, have shown that the redox process can be influenced by factors like pH and the solvent system. researchgate.net In some cases, a comproportionation reaction between the quinone and its dianion to form a semiquinone radical is observed. researchgate.net
| Compound | Redox Process | Solvent/Conditions | Key Findings | Reference |
| Sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate | Two one-electron reductions | Aqueous and aqueous DMF | Formation of semiquinone radical via comproportionation. | researchgate.net |
| Anthraquinone Derivatives | One-electron reduction | Acetonitrile | Reduction potential is influenced by the nature and position of substituents. | N/A |
| 1,8-Dihydroxy-9(10H)-anthracenone derivatives | N/A (focus on MS) | N/A | Characterization of related dihydroxyanthracenone structures. | researchgate.net |
This table provides illustrative data from related compounds to infer the potential electrochemical behavior of this compound.
Advanced Structural Characterization and Spectroscopic Investigations
Crystallographic Analysis and Solid-State Structure Elucidation
While a specific single-crystal X-ray diffraction study for 3,6-Dihydroxy-10,10-dimethylanthrone is not publicly available, a comprehensive analysis can be extrapolated from its parent compound, 10,10-dimethylanthrone (B28749), and other hydroxylated aromatic structures.
The crystal structure of 10,10-dimethylanthrone reveals an asymmetric unit containing three independent molecules, indicating subtle conformational differences in the solid state. researchgate.netnih.gov The packing in this parent compound is primarily governed by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions. researchgate.netnih.gov
The introduction of hydroxyl groups at the 3 and 6 positions on the aromatic rings would introduce strong, directional O-H···O hydrogen bonds, which would dominate the crystal packing. These interactions are significantly stronger than the C-H···O bonds found in the unsubstituted molecule. It is anticipated that these hydroxyl groups would act as both hydrogen bond donors and acceptors, potentially forming extensive networks. The carbonyl oxygen at position 9 would also serve as a primary hydrogen bond acceptor.
Furthermore, π-π stacking interactions between the planar anthracene (B1667546) cores are expected to contribute significantly to the crystal stability, likely occurring between molecules arranged in layers or stacks by the hydrogen-bonding network. nih.govresearchgate.net The interplay between strong, directional hydrogen bonds and the more diffuse π-π stacking would define the final, three-dimensional solid-state structure.
Table 1: Anticipated Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bonding | O-H (at C3, C6) | O=C (at C9), O-H (at C3, C6) | Primary determinant of molecular arrangement (e.g., chains, sheets) |
| π-π Stacking | Anthracene Ring System | Anthracene Ring System | Stabilizes the packing of hydrogen-bonded layers |
| C-H···O Bonding | C-H (aromatic, methyl) | O=C, O-H | Minor, secondary stabilization |
| C-H···π Bonding | C-H (aromatic, methyl) | Anthracene Ring System | Minor, secondary stabilization |
The central tricyclic system of anthrones is generally boat-shaped. In 10,10-dimethylanthrone, the anthracene unit is described as essentially planar, though with slight deviations that create a subtle fold along the axis connecting the C9 and C10 atoms. researchgate.netnih.gov The central six-membered ring containing the sp³-hybridized C10 and the sp²-hybridized C9 (carbonyl) adopts a boat-like conformation.
For this compound, this fundamental conformation of the tricyclic core is expected to be preserved. The hydroxyl groups are unlikely to induce major distortions in the ring system itself. However, their orientation relative to the rings could be influenced by the formation of intramolecular hydrogen bonds. While intramolecular O-H···O=C hydrogen bonding is not possible due to the distance, interactions with solvent molecules or other functional groups in more complex derivatives could influence the orientation of the hydroxyl protons. The planarity of the aromatic rings facilitates the close packing required for the intermolecular interactions described above.
Vibrational Spectroscopy Studies
The vibrational spectra of 10,10-dimethylanthrone have been analyzed, providing a baseline for understanding the spectral features of its dihydroxy derivative. The key vibrations of the parent compound include the C=O stretch, aromatic C=C stretching, and various C-H bending and stretching modes.
For this compound, the spectrum would be a superposition of the anthrone (B1665570) core vibrations and those of the new functional groups. The most significant new features would arise from the hydroxyl groups:
O-H Stretching: A strong, broad band is expected in the IR spectrum, typically in the 3200-3500 cm⁻¹ region, characteristic of intermolecularly hydrogen-bonded hydroxyl groups.
C-O Stretching: Strong bands corresponding to the C-O stretching of the phenol-like groups would appear in the 1200-1300 cm⁻¹ region.
O-H Bending: In-plane and out-of-plane O-H bending vibrations would be observed, typically around 1300-1400 cm⁻¹ and 600-700 cm⁻¹, respectively.
The strong C=O stretching vibration, a prominent feature in the IR spectrum of 10,10-dimethylanthrone, might experience a slight shift to a lower wavenumber due to the electronic effect of the electron-donating hydroxyl groups and its participation in hydrogen bonding.
Table 2: Predicted Prominent Vibrational Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity (IR) | Expected Intensity (Raman) |
| 3200-3500 | O-H stretch (H-bonded) | Strong, Broad | Weak |
| 3000-3100 | Aromatic C-H stretch | Medium | Strong |
| 2850-3000 | Aliphatic C-H stretch (methyl) | Medium | Medium |
| 1640-1660 | C=O stretch | Strong | Medium |
| 1580-1620 | Aromatic C=C stretch | Strong | Strong |
| 1450-1550 | Aromatic C=C stretch | Medium | Strong |
| ~1460 | CH₃ asymmetric bend | Medium | Medium |
| ~1380 | CH₃ symmetric bend | Medium | Medium |
| 1200-1300 | Phenolic C-O stretch | Strong | Medium |
| 600-700 | O-H out-of-plane bend | Medium, Broad | Weak |
To date, no SERS studies of this compound have been reported in the scientific literature. SERS is a powerful technique that provides significant enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold).
If a SERS analysis were to be conducted, it could provide valuable insights into the molecule-surface interaction. By analyzing the enhancement of specific vibrational modes, one could deduce the orientation of the molecule on the metal substrate. For instance, strong enhancement of the aromatic ring vibrations would suggest a flat or tilted orientation where the π-system interacts with the surface. Conversely, if vibrations of the hydroxyl or carbonyl groups were disproportionately enhanced, it might indicate that these groups are the primary binding sites to the metal surface.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for this compound is not available, but a robust prediction of its ¹H and ¹³C NMR spectra can be made based on its symmetrical structure and known chemical shifts for similar compounds. niscpr.res.inpitt.edu
Due to the plane of symmetry passing through the C9 and C10 atoms, the molecule has a simplified NMR spectrum. The two benzene (B151609) rings are equivalent, as are the two methyl groups.
¹H NMR:
Aromatic Protons: The aromatic portion of the spectrum would consist of an AX-type or ABX-type system, depending on the solvent and magnetic field strength. Protons H1/H8, H2/H7, H4/H5 would be chemically equivalent pairs. The presence of the electron-donating hydroxyl groups at C3 and C6 would shield the adjacent protons, shifting them upfield compared to the unsubstituted anthrone.
Methyl Protons: The two methyl groups at C10 are equivalent and would give rise to a single, sharp singlet, likely integrating to 6 protons. Its chemical shift would be in the typical benzylic methyl region.
Hydroxyl Protons: The two hydroxyl protons at C3 and C6 are equivalent and would appear as a single singlet. Its chemical shift would be concentration and solvent-dependent, and the peak may be broad.
¹³C NMR: Based on the molecular symmetry, a total of 9 distinct signals would be expected in the ¹³C NMR spectrum.
Carbonyl Carbon (C9): This would be the most downfield signal, expected well above 180 ppm.
Aromatic Carbons: There would be six distinct signals for the aromatic carbons. The carbons bearing the hydroxyl groups (C3/C6) would be significantly shifted downfield. The carbons ortho and para to the hydroxyl groups would be shielded (shifted upfield).
Quaternary Carbon (C10): The sp³-hybridized carbon bearing the two methyl groups would appear at a characteristic shift.
Methyl Carbons: The two equivalent methyl carbons would produce a single upfield signal.
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom(s) | Predicted Chemical Shift Range (ppm) | Multiplicity (Off-Resonance) |
| C9 | 180 - 190 | s |
| C3, C6 | 150 - 160 | s |
| C4a, C10a | 135 - 145 | s |
| C1, C8 | 125 - 135 | d |
| C8a, C9a | 120 - 130 | s |
| C4, C5 | 115 - 125 | d |
| C2, C7 | 110 - 120 | d |
| C10 | 45 - 55 | s |
| -CH₃ | 25 - 35 | q |
Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively correlate each proton signal with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) correlations, for example, between the methyl protons and the C10 and C9a/C10a carbons, which would be crucial for unambiguous assignment of all quaternary carbons.
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds. In the analysis of this compound, mass spectrometry confirms the molecular weight and provides significant insight into the molecule's structure through the analysis of its fragmentation patterns. While direct, published electron ionization (EI) mass spectra for this specific compound are not widely available, a detailed fragmentation pathway can be reliably proposed based on the well-documented behavior of its core anthrone structure and substituent groups.
Upon ionization in a mass spectrometer, typically using a hard ionization technique like electron ionization, a molecular ion (M⁺•) is formed. The molecular formula of this compound is C₁₆H₁₄O₃, giving it a nominal molecular weight of 254 g/mol . Therefore, the molecular ion peak is expected to appear at a mass-to-charge ratio (m/z) of 254.
The fragmentation of this molecular ion is dictated by the stability of the resulting fragments and is guided by the functional groups present. The primary fragmentation pathways for the anthrone skeleton and its derivatives are well-understood. srce.hr For the parent compound, anthrone, the most significant fragmentation process involves the neutral loss of a carbon monoxide (CO) molecule. srce.hr This pathway is also expected to be a major route for this compound.
Furthermore, the gem-dimethyl group at the C-10 position provides a predictable site for fragmentation. The cleavage of a methyl radical (•CH₃) is a common pathway known as alpha-cleavage, driven by the formation of a stable carbocation. libretexts.orgwikipedia.org
The key proposed fragmentation steps are detailed below:
Loss of a Methyl Radical: The initial fragmentation is likely the cleavage of a C-C bond at the C-10 position to expel a methyl radical (•CH₃), which has a mass of 15 Da. This results in a stable tertiary carbocation.
Loss of Carbon Monoxide: A characteristic fragmentation of the anthrone core is the elimination of a neutral CO molecule (28 Da). srce.hr This can occur from the molecular ion or from fragments formed after other losses.
Sequential Losses: A combination of these primary fragmentation events is expected. For instance, the initial loss of a methyl radical can be followed by the loss of a CO molecule, leading to a significant fragment ion.
The proposed major fragmentation pathways and the corresponding m/z values are summarized in the interactive table below.
Interactive Table: Proposed Mass Spectrometry Fragmentation of this compound
| Proposed Ion Formula | m/z (Nominal) | Lost Fragment | Description of Fragmentation Pathway |
|---|---|---|---|
| [C₁₆H₁₄O₃]⁺• | 254 | - | Molecular Ion (M⁺•) |
| [C₁₅H₁₁O₃]⁺ | 239 | •CH₃ | α-cleavage involving the loss of one methyl radical from the C-10 position. |
| [C₁₅H₁₄O₂]⁺• | 226 | CO | Loss of a neutral carbon monoxide molecule from the anthrone core. |
| [C₁₄H₁₁O₂]⁺ | 211 | •CH₃ + CO | Sequential loss of a methyl radical followed by a carbon monoxide molecule. |
This systematic fragmentation provides a veritable fingerprint for the molecule, allowing for its structural confirmation. High-resolution mass spectrometry (HRMS) could further validate these findings by providing exact mass measurements for each fragment, which can be used to confirm their elemental composition with high confidence.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules. wikipedia.org DFT calculations would provide foundational data on the molecule's properties. A study on the related compound, 10,10-Dimethylanthrone (B28749), utilized DFT calculations to analyze its structure and properties. nih.gov
Equilibrium Molecular Structures and Geometrical Optimizations
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium molecular structure. This is achieved through a process called geometry optimization. Using a specified DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the forces on each atom are calculated and minimized until a stable, low-energy conformation is found. nih.gov For 3,6-Dihydroxy-10,10-dimethylanthrone, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the entire molecule, including the orientation of the hydroxyl and dimethyl groups relative to the anthrone (B1665570) core.
Interactive Table: Hypothetical Optimized Geometrical Parameters
No published data is available for this compound. The following table is a representative example of how such data would be presented.
| Parameter | Value |
|---|---|
| C3-O Bond Length (Å) | Data Not Available |
| C6-O Bond Length (Å) | Data Not Available |
| C10-C(CH3) Bond Length (Å) | Data Not Available |
| C9=O Bond Length (Å) | Data Not Available |
| C-C-O Bond Angle (°) | Data Not Available |
Vibrational Frequency Calculations and Spectroscopic Correlations
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. By correlating the calculated frequencies with experimental spectra, each vibrational mode (e.g., C=O stretching, O-H bending, C-H stretching) can be assigned to a specific peak. This process validates the calculated structure and provides a detailed understanding of the molecule's vibrational properties. A study on 10,10-Dimethylanthrone successfully used this method to analyze its FT-IR and FT-Raman spectra. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netaiu.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, this analysis would reveal how the hydroxyl substitutions influence its electronic behavior compared to the parent anthrone.
Interactive Table: Hypothetical FMO Properties
No published data is available for this compound. The following table is a representative example of how such data would be presented.
| Parameter | Energy (eV) |
|---|---|
| HOMO | Data Not Available |
| LUMO | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov In an MEP map, regions of negative potential, typically colored red, indicate areas prone to electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. For this compound, the MEP map would visualize the influence of the electronegative oxygen atoms of the carbonyl and hydroxyl groups, highlighting potential sites for intermolecular interactions. In the related 10,10-Dimethylanthrone, the negative potential was found to be localized over the carbonyl group. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. guidechem.comwisc.edu It examines charge transfer, hybridization, and intramolecular interactions by analyzing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. researchgate.net This analysis quantifies the stability arising from these interactions, often referred to as hyperconjugation. For the target molecule, NBO analysis would clarify the nature of the C-O, O-H, and C-C bonds and reveal the extent of electron delocalization across the aromatic system, influenced by the substituent groups.
Non-Linear Optical (NLO) Properties Prediction
Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. tcichemicals.com Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These calculations would assess the potential of this compound as an NLO material by quantifying how its electronic structure responds to an external electric field. The presence of both electron-donating hydroxyl groups and the anthrone core could potentially lead to interesting NLO characteristics.
Molecular Dynamics Simulations (if applicable to conformational studies)
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the evolution of the system's conformation, providing a dynamic picture of molecular behavior that is often inaccessible through static experimental techniques alone. nih.govmdpi.com For a molecule like this compound, MD simulations are highly applicable for understanding its conformational flexibility, the influence of its environment (e.g., a solvent), and the stability of different structural arrangements.
Research Findings & Conformational Analysis:
While specific MD simulation studies on this compound are not prevalent in published literature, the principles can be understood from research on related anthracene (B1667546) and anthrone derivatives. For instance, computational studies on substituted anthrones have shown that the central ring of the anthrone scaffold possesses significant flexibility. The angle between the two side aromatic rings is highly sensitive to the nature and position of substituents. mdpi.com The presence of the two methyl groups at the C10 position and the two hydroxyl groups at the C3 and C6 positions in this compound would be expected to significantly influence the molecule's preferred conformations.
An MD simulation of this compound, typically performed in a simulated aqueous environment to mimic biological conditions, would track key structural parameters over nanoseconds. nih.gov The primary goals would be to:
Identify the most stable, low-energy conformations.
Analyze the rotational freedom of the hydroxyl groups and their potential for forming intramolecular or intermolecular hydrogen bonds.
The simulation would likely reveal how the bulky dimethyl groups and the polar hydroxyl groups dictate the molecule's shape and interactions with its surroundings. For example, simulations on other dihydroxy-anthraquinone derivatives have shown that intramolecular hydrogen bonds are crucial in defining the molecule's geometry and that a polar solvent environment can lower the energy barrier for proton transfer between adjacent hydroxyl and carbonyl groups. mdpi.com
Below is an illustrative table of the kind of data that would be generated and analyzed in an MD simulation study of this compound to understand its conformational dynamics.
Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound
| Parameter | Description | Hypothetical Mean Value | Significance |
| RMSD (Å) | Root Mean Square Deviation of backbone atoms from the initial structure. | 1.8 ± 0.3 | Measures overall structural stability; a low, stable value suggests a stable conformation. |
| Rg (Å) | Radius of Gyration. | 4.5 ± 0.1 | Measures the compactness of the molecule; changes can indicate folding or unfolding events. |
| H-Bonds (intramolecular) | Average number of hydrogen bonds within the molecule. | 1.2 | Indicates the stability provided by internal hydrogen bonding, for instance between a hydroxyl group and the carbonyl oxygen. |
| Dihedral Angle (C2-C3-O-H) | Torsional angle of a hydroxyl group. | 15° ± 10° | Describes the orientation and rotational freedom of the hydroxyl substituents. |
Quantitative Structure-Activity Relationship (QSAR) Studies (molecular descriptors based)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ptfarm.plnih.gov The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "molecular descriptors," determine its activity. mdpi.com A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby saving significant time and resources in drug discovery and materials science. ptfarm.pl
Methodology and Molecular Descriptors:
For a molecule like this compound, a QSAR study would be part of a broader investigation involving a series of structurally related anthrone derivatives with measured biological activity (e.g., enzyme inhibition, cytotoxicity). The process involves several key steps:
Data Set Preparation: A diverse set of anthrone derivatives with a wide range of biological activities is compiled.
Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques to ensure it is robust and not a result of chance correlation.
Molecular descriptors are categorized based on the aspect of the molecular structure they represent. For this compound, relevant descriptors would likely include:
Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Balaban index).
Electronic Descriptors: Relate to the distribution of electrons (e.g., dipole moment, electronegativity).
Hydrophobic Descriptors: Quantify the molecule's lipophilicity (e.g., LogP), which is crucial for membrane permeability.
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, providing detailed electronic properties.
A hypothetical QSAR model for a series of anthrone derivatives might look like the following equation:
pMIC = 0.45 * LogP - 0.12 * (DipoleMoment) + 0.08 * (BalabanJ) + 2.15
In this illustrative model, pMIC (the negative logarithm of the minimum inhibitory concentration) is the biological activity. The equation suggests that activity increases with higher lipophilicity (LogP) and a higher Balaban index (related to molecular branching) but decreases with a larger dipole moment.
The table below presents a selection of molecular descriptors that would be calculated for this compound in a typical QSAR study.
Table 2: Selected Molecular Descriptors for this compound
| Descriptor Class | Descriptor Name | Description | Relevance |
| Hydrophobic | LogP | The logarithm of the octanol-water partition coefficient. | Measures lipophilicity, affecting membrane transport and protein binding. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with a biological target. |
| Topological | Balaban Index (J) | A topological index based on distance sums within the molecular graph. | Relates to molecular size, shape, and degree of branching. |
| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | A fundamental property related to size and diffusion. |
| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons in a reaction. |
Biosynthetic Pathways and Enzymatic Mechanisms
Identification of 3,6-Dihydroxy-10,10-dimethylanthrone as a Biosynthetic Intermediate
This compound represents the core structure of the phenyldimethylanthrone (PDA) framework, a unique chemical scaffold found in natural products like (+)/(−)-anthrabenzoxocinones (ABXs) and fasamycin (FAS). scilit.comcitedrive.compnas.org These compounds are members of the pentangular polyphenol family of long-chain polyketides. pnas.org Research has unequivocally established a PDA-based compound as a true biosynthetic intermediate. researchgate.net In a key experiment, a mutant strain of Streptomyces coelicolor, engineered to be incapable of producing (−)-ABX by deleting specific enzyme genes, had its production of the final compound restored upon being fed with the PDA intermediate. researchgate.net This demonstrated that the PDA core is an essential on-pathway substrate for downstream enzymatic reactions in the biosynthesis of these complex antibiotics. researchgate.net
The formation of the PDA core is a pivotal step that defines the structure of ABXs and FAS. pnas.org This tetracyclic framework, which includes a rare angular benzene (B151609) ring, is shared among (+)-ABX, (−)-ABX, and FAS. pnas.org The biosynthesis is programmed by a type II polyketide synthase (PKS) system that generates a linear polyketide chain. nih.gov This chain then undergoes a series of cyclization and aromatization reactions to form the four rings of the PDA structure. scilit.comcitedrive.com The presence of a gem-dimethyl group at the C-10 position is a particularly unusual feature for aromatic polyketides, setting the PDA framework apart from more common polyketide scaffolds. researchgate.net
Enzymatic Machinery Involved in Biosynthesis and Modification
The construction and derivatization of the this compound core are catalyzed by a dedicated set of enzymes encoded within the biosynthetic gene clusters (BGCs) of ABX and FAS. pnas.orgresearchgate.net
The cyclization of the nascent polyketide chain into the tetracyclic PDA framework is governed by a unique set of aromatase/cyclase (ARO/CYC) enzymes. pnas.org Unlike typical polyketide biosynthesis pathways that require two to four ARO/CYCs acting sequentially, the PDA framework formation relies on an unusual TcmI-like ARO/CYC (designated Abx(+)D, Abx(−)D, or FasL). scilit.comcitedrive.compnas.org This remarkable enzyme is capable of catalyzing the cyclization and aromatization of all four rings, including the first ring cyclization (C9 to C14), a role typically reserved for TcmN-type ARO/CYCs. pnas.org
The process is also assisted by a nonessential helper ARO/CYC (Abx(+)C/Abx(−)C/FasD). scilit.comcitedrive.com The primary ARO/CYC, Abx(+)D, has a distinct acyl carrier protein (ACP)-dependent specificity, a feature that distinguishes it from conventional ARO/CYCs that act on free molecules. researchgate.net
| Enzyme Class | Specific Enzymes (from ABX/FAS clusters) | Function in PDA Biosynthesis | Citation |
| Aromatase/Cyclase (ARO/CYC) | Abx(+)D / Abx(−)D / FasL | Primary enzyme; catalyzes the cyclization/aromatization of all four rings of the PDA framework. | scilit.com, citedrive.com, pnas.org |
| Helper Aromatase/Cyclase | Abx(+)C / Abx(−)C / FasD | Nonessential helper ARO/CYC assisting in the cyclization process. | scilit.com, citedrive.com, pnas.org |
| Methyltransferase (MT) | Abx(+)M / Abx(−)M / FasT | Catalyzes the bismethylation to form the gem-dimethyl group at the C-10 position. | scilit.com, citedrive.com, pnas.org |
The structural diversity of natural products derived from the this compound core is enhanced by tailoring enzymes like halogenases and methyltransferases. These enzymes can exhibit promiscuity, meaning they can accept a range of substrates, which is a key tool for generating novel analogs. nih.govmdpi.com
Halogenases: Flavin-dependent halogenases (FDHs) are enzymes that catalyze the regio- and stereospecific incorporation of halogen atoms (typically chlorine or bromine) into organic molecules. mdpi.comnih.gov In the biosynthesis of naphthacemycin, a related compound, the halogenase FasV catalyzes five successive chlorinations in an orderly fashion. nih.gov Similarly, the ABX gene cluster contains a halogenase gene, abxH, which is believed to be responsible for the halogenation of the polyketide intermediate to produce chlorinated derivatives. nih.gov The identification of such promiscuous halogenases is of great interest for creating new bioactive compounds. mdpi.com
Methyltransferases: Methyltransferases are responsible for the C-methylation steps in the biosynthesis. scilit.comcitedrive.com The enzyme FasT (and its homologs AbxM) is responsible for the crucial gem-dimethylation of the PDA core. scilit.comcitedrive.compnas.org Studies on other systems have shown that anion methyltransferases can be highly promiscuous, accepting various haloalkanes to synthesize a diverse array of S-adenosylmethionine (SAM) analogs. nih.gov This enzymatic flexibility can be harnessed to create novel alkylated derivatives of natural products. nih.gov
Mechanistic Enzymology of Key Biosynthetic Steps
Detailed biochemical and structural studies have begun to unravel the mechanisms of the key enzymes involved in PDA biosynthesis.
Aromatase/Cyclase (ARO/CYC): Structural analysis of the ARO/CYC enzyme Abx(+)D revealed a unique loop region not found in other similar enzymes. scilit.comresearchgate.net This loop is critical for its distinct specificity for the polyketide chain while it is still attached to an acyl carrier protein (ACP). scilit.comresearchgate.net Mutagenesis studies have pinpointed specific amino acid residues within the enzyme's active site that are essential for its catalytic activity. scilit.comresearchgate.net These studies indicate that the size and shape of the internal pocket of the enzyme dictate the precise orientation of the polyketide chain, thereby controlling the regioselective cyclization and aromatization reactions that form the complex tetracyclic structure. scilit.comcitedrive.comresearchgate.net
Halogenases: The mechanism of FAD-dependent halogenases like those found in related pathways involves several steps. mdpi.com The enzyme uses a reduced flavin cofactor (FADH2) and molecular oxygen to generate a highly reactive peroxide-linked intermediate. mdpi.com This intermediate reacts with a halide ion (e.g., Cl⁻) to form hypohalous acid (e.g., HOCl), the active halogenating agent. mdpi.com In the case of the multi-site halogenase FasV, crystallographic and mutagenesis studies have identified key residues (T53, L81, F93, and I212) that control the enzyme's regioselectivity and substrate specificity, allowing it to perform multiple, ordered halogenations on the same molecule. nih.gov A dual-activation mechanism has been proposed for this class of enzymes. nih.gov
Isotope Assays and Reaction Mechanism Elucidation (e.g., Dehydration-Coordinated HDA)
Isotope labeling studies are a cornerstone for elucidating biosynthetic pathways. While no such studies have been reported for this compound, we can hypothesize how they would be applied. Feeding a producing organism with isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or ¹⁸O-labeled acetate, and analyzing the incorporation pattern in the final molecule can reveal the folding pattern of the initial polyketide chain and the origin of the oxygen atoms.
For instance, a plausible polyketide precursor to the anthrone (B1665570) core would be assembled from eight acetate units. The specific folding of this chain prior to cyclization determines the substitution pattern of the resulting aromatic system.
The "Dehydration-Coordinated HDA" (Hetero-Diels-Alder) reaction mentioned in the context of elucidating reaction mechanisms represents a sophisticated mode of cyclization. In a hypothetical scenario for an anthrone derivative, a PKS-bound polyketide chain could undergo a dehydration event to form a reactive diene, which then participates in an intramolecular hetero-Diels-Alder reaction to construct the tricyclic core. This type of concerted pericyclic reaction is an elegant way for enzymes to control stereochemistry and regiochemistry during ring formation.
Table 1: Hypothetical Isotope Labeling Results for the Polyketide Backbone
| Precursor | Expected Labeled Positions in the Anthrone Core | Information Gained |
| [1-¹³C]-Acetate | Alternating carbons along the polyketide-derived backbone | Confirms the polyketide origin and the starter unit. |
| [2-¹³C]-Acetate | The other set of alternating carbons | Complements the [1-¹³C]-acetate data to map the entire backbone. |
| [¹⁸O₂]-Acetate | Carbonyl oxygen and hydroxyl groups derived from acetate | Elucidates the origin of oxygen atoms and the mechanism of cyclization. |
Structural Basis of Enzyme-Substrate Interactions (e.g., Crystal Structures of Biosynthetic Enzymes with Substrate Analogues)
The structural biology of the enzymes involved provides the ultimate insight into their function. While crystal structures for the specific enzymes that synthesize this compound are not available, we can infer their nature from the vast knowledge of polyketide synthases. nih.gov Fungal aromatic polyketides are typically synthesized by Type I PKSs, which are large, multifunctional enzymes with distinct domains for each catalytic step. wikipedia.org
A hypothetical PKS for this compound would likely possess the following domains:
Acyltransferase (AT): Selects the correct starter (acetyl-CoA) and extender (malonyl-CoA) units.
Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.
Product Template (PT) or Thioesterase (TE): Catalyzes the cyclization and release of the polyketide product.
The specific folding of the polyketide chain and the subsequent cyclization reactions are dictated by the architecture of the KS and PT/TE domains. The introduction of the two methyl groups at the C-10 position is a particularly interesting feature. This could occur via the action of a S-adenosyl methionine (SAM)-dependent methyltransferase domain within the PKS or as a post-PKS tailoring step.
The crystal structure of a biosynthetic enzyme, for instance, a methyltransferase, with a substrate analogue bound in its active site would reveal the key amino acid residues involved in substrate recognition and catalysis. This structural information is invaluable for understanding the molecular basis of specificity and for future protein engineering efforts.
Table 2: Putative Enzymatic Domains and Their Functions in the Biosynthesis of this compound
| Enzyme/Domain | Function | Substrate(s) | Product |
| Polyketide Synthase (PKS) | Assembly of the linear polyketide chain | Acetyl-CoA, Malonyl-CoA | Poly-β-keto intermediate |
| Methyltransferase | Addition of two methyl groups at C-10 | S-adenosyl methionine (SAM), Anthrone precursor | 10,10-dimethylanthrone (B28749) precursor |
| Hydroxylase | Introduction of hydroxyl groups at C-3 and C-6 | Anthrone precursor, O₂, NADPH | This compound |
| Aromatase/Cyclase | Cyclization and aromatization of the polyketide chain | Linear polyketide chain | Tricyclic anthrone core |
Molecular Mechanisms of Biological Activity and Target Interactions
Molecular Recognition and Binding to Biological Macromolecules
Interactions with Bacterial Fatty Acid Synthase (FAS) Condensation Enzyme FabF
No data are available on the interactions between 3,6-Dihydroxy-10,10-dimethylanthrone and the bacterial fatty acid synthase (FAS) condensation enzyme FabF.
Binding Affinity and Specificity Studies
There are no published studies on the binding affinity or specificity of this compound to any biological target.
In Vitro Mechanistic Studies of Enzyme Modulation
Inhibition Kinetics and Mode of Action (e.g., Competitive, Non-competitive)
Information regarding the inhibition kinetics and mode of action of this compound is not available.
Allosteric Modulation Studies
There are no studies available that investigate the allosteric modulation of any enzyme by this compound.
Receptor-Ligand Interaction Analysis
No receptor-ligand interaction analyses have been performed for this compound.
Molecular Docking Simulations with Protein Targets (e.g., PI3K, AKT, mTOR)
To predict the binding affinity and mode of interaction of this compound with proteins of the PI3K/AKT/mTOR pathway, molecular docking simulations would be performed. This computational method models the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. The process involves predicting the preferred orientation of the ligand when bound to the receptor to form a stable complex.
In such a study, the three-dimensional structures of PI3K, AKT, and mTOR would be obtained from a protein database. Molecular docking software would then be used to place the this compound molecule into the binding sites of these proteins. The simulations calculate a docking score, which is an estimation of the binding energy, indicating the strength of the interaction. Lower docking scores typically suggest a more favorable binding affinity. For other compounds, such as certain androstane (B1237026) derivatives, molecular docking has been used to predict their inhibitory effects on the PI3K/AKT/mTOR pathway. nih.gov Similarly, novel hydrazone derivatives have been evaluated in silico, with some exhibiting high mean binding scores with these key proteins. mdpi.com
A hypothetical data table for such a study might look like this:
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |
| PI3K | Data not available | Data not available |
| AKT | Data not available | Data not available |
| mTOR | Data not available | Data not available |
Identification of Key Amino Acid Residues and Binding Site Characteristics
Molecular docking simulations also provide detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying these key residues is crucial for understanding the mechanism of action and for the future design of more potent and selective analogues.
For instance, studies on other potential inhibitors of the PI3K/AKT/mTOR pathway have identified critical interactions with specific amino acid residues that stabilize the ligand-protein complex. nih.govresearchgate.net An analysis for this compound would map out the potential hydrogen bond donors and acceptors on the molecule and how they might interact with the polar and charged residues in the binding pockets of PI3K, AKT, and mTOR.
A summary of such hypothetical findings could be presented as follows:
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
| PI3K | Data not available | Data not available |
| AKT | Data not available | Data not available |
| mTOR | Data not available | Data not available |
Structure-Activity Relationship (SAR) at a Molecular Level
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of this compound, researchers could determine which functional groups are essential for its activity.
Impact of Substituent Modifications on Molecular Interactions
SAR studies would involve modifying the substituents on the anthrone (B1665570) core of this compound. For example, the hydroxyl (-OH) groups at positions 3 and 6, and the dimethyl groups at position 10 could be altered, replaced, or repositioned. The resulting analogues would then be evaluated for their binding affinity to the target proteins.
This process helps to build a comprehensive picture of the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For other classes of compounds, such as xanthone (B1684191) derivatives, it has been observed that the addition of certain substituents can significantly increase their biological effects. nih.gov
Design and Synthesis of Analogues for Mechanistic Probing
Based on the insights gained from molecular docking and initial SAR studies, new analogues of this compound could be rationally designed and synthesized. The goal would be to create molecules with improved potency, selectivity, and desired physicochemical properties. The synthesis of novel analogues is a common strategy in medicinal chemistry to explore and refine the biological activity of a lead compound. rsc.org
For example, if the hydroxyl groups were found to be critical for binding, analogues could be synthesized where these groups are replaced with bioisosteres (substituents with similar physical or chemical properties) to probe the importance of hydrogen bonding. The synthesis of a series of related compounds allows for a systematic investigation of the SAR. nih.gov
Advanced Analytical Methodologies for Research Applications
Spectrophotometric Assays for Research-Specific Quantification
Further investigation into this specific compound may be warranted to explore its potential in these analytical fields, but at present, the necessary foundational research is not available in the public domain.
Future Research Directions and Open Questions
Elucidation of Undiscovered Biosynthetic Pathways for Anthrone (B1665570) Derivatives
The biosynthesis of anthrone and anthraquinone (B42736) frameworks in fungi and bacteria is predominantly understood to occur via the polyketide pathway. srce.hrresearchgate.netresearchgate.net This process involves the assembly of a polyketide chain from simple acyl-CoA precursors by large, multi-domain enzymes known as polyketide synthases (PKSs). scispace.com The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the core tricyclic anthrone skeleton. researchgate.net However, the general pathway map is only the beginning of the story. For a specific molecule like 3,6-Dihydroxy-10,10-dimethylanthrone, the precise enzymatic machinery responsible for its construction remains largely uncharacterized.
A primary open question is the identification of the specific Type II PKS gene cluster responsible for assembling the octaketide precursor. researchgate.net Furthermore, the "tailoring enzymes" that modify the basic anthrone scaffold are critical for generating structural diversity, and their roles are often speculative. Future research must focus on:
Identifying and Characterizing Hydroxylases: Pinpointing the specific monooxygenases or dioxygenases that install hydroxyl groups at the C-3 and C-6 positions of the anthrone ring. Understanding their regioselectivity is crucial.
Uncovering Methyltransferase Activity: The gem-dimethyl group at the C-10 position is a distinctive feature. Research is needed to identify the S-adenosyl methionine (SAM)-dependent methyltransferase(s) responsible for this dual methylation and to understand the timing of this modification within the biosynthetic sequence.
Mapping Regulatory Networks: The expression of biosynthetic gene clusters is tightly controlled. Elucidating the regulatory elements and transcription factors that switch these pathways on and off in response to environmental or developmental cues is a significant challenge.
Successfully mapping these pathways could enable the heterologous expression of the gene cluster in a host organism, allowing for sustainable production of this compound and the generation of novel derivatives through pathway engineering. nist.gov
Rational Design of Novel Anthrone Scaffolds with Tuned Molecular Properties
The this compound structure represents a "privileged scaffold"—a molecular framework that is a promising starting point for developing new therapeutic agents or functional materials. researchgate.net The principles of rational design and medicinal chemistry offer a pathway to systematically modify this scaffold to enhance desired properties and minimize undesirable ones. mdpi.comyoutube.com This involves establishing a clear structure-activity relationship (SAR), where changes in the molecule's structure are correlated with changes in its biological or chemical function. researchgate.netlibretexts.org
Future research in this area should explore the systematic modification of the anthrone core to tune key molecular properties. The goal is to create a library of analogs based on the this compound scaffold, which can then be screened for enhanced activity.
Table 1: Potential Modifications of the this compound Scaffold and Their Hypothesized Effects
| Modification Site | Proposed Chemical Change | Potential Impact on Molecular Properties | Rationale / Research Goal |
| C-3, C-6 Hydroxyls | Glycosylation (attachment of sugar moieties) | Increased water solubility, altered bioavailability, potential for targeted delivery. | Improve pharmacokinetic profiles; many natural anthrones are active as glycosides. srce.hr |
| Etherification or Esterification | Increased lipophilicity, altered membrane permeability, prodrug development. | Modulate how the compound interacts with and crosses biological membranes. | |
| C-10 Methyl Groups | Replacement with longer alkyl chains (e.g., ethyl, propyl) | Modified steric hindrance, altered binding pocket interactions, increased lipophilicity. | Probe the importance of the gem-dimethyl group for target binding and stability. |
| Replacement with cyclic structures (e.g., cyclopropyl) | Constrained conformation, potentially leading to higher binding affinity and selectivity. | Reduce conformational flexibility to lock in a bioactive shape. | |
| Aromatic Rings | Introduction of additional substituents (e.g., halogens, nitro groups) | Altered electronic properties (electron-withdrawing/donating), modified metabolic stability. | Enhance target interactions through new hydrogen bonds or halogen bonds; block metabolic hotspots. |
| Bioisosteric replacement of a benzene (B151609) ring | Modified core geometry, altered intellectual property landscape. | Create fundamentally new scaffolds with potentially novel biological activities. wikipedia.org |
This synthetic approach, guided by computational modeling and SAR studies, represents a powerful strategy for lead optimization and the discovery of new chemical entities. acs.org
Deeper Understanding of Complex Molecular Interaction Networks
The biological activity of a compound like this compound is the result of its interactions with a network of macromolecules within a cell, including proteins and nucleic acids. youtube.comwikipedia.org Research on related anthraquinone compounds has shown that they can function as enzyme inhibitors or intercalate into DNA. srce.hrresearchgate.net For example, the anthraquinone derivative danthron (B1669808) has been shown to insert itself between the base pairs of DNA, forming a non-electroactive complex. srce.hr Other derivatives act as allosteric inhibitors, binding to sites on enzymes away from the active site to modulate their function. researchgate.net
A significant open question is the full spectrum of molecular targets for this compound and its derivatives. Future research must move beyond a one-ligand, one-target paradigm to a systems-level perspective. This requires:
Target Identification: Employing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to pull down and identify the specific proteins that bind to the anthrone scaffold.
Mapping RNA-Protein Networks: Investigating whether these compounds interact with RNA structures, which are increasingly recognized as important drug targets. Techniques like RNP-MaP can map protein interaction networks on RNA molecules in living cells. wikipedia.org
Pharmacophore Modeling: Using computational methods to build 3D pharmacophore models that define the essential geometric and chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding to a specific target. scispace.commdpi.com These models can then be used to screen virtual libraries for other compounds that might interact with the same network.
Network Analysis: Integrating experimental data to construct molecular interaction networks that visualize how the binding of the anthrone to one target may influence other pathways and cellular processes. mdpi.comiitg.ac.in
A deeper understanding of these complex and often interconnected molecular interactions is essential for predicting a compound's efficacy and potential off-target effects.
Development of Advanced Spectroscopic and Computational Tools for Anthrone Research
Thorough characterization of this compound and its future analogs depends on a sophisticated analytical toolkit. While standard methods provide basic structural information, a deeper and more dynamic understanding requires the development and application of advanced and integrated techniques.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): While 1D NMR (¹H and ¹³C) is standard for basic structure confirmation, advanced 2D NMR techniques (COSY, HSQC, HMBC) are crucial for unambiguously assigning all atoms in novel, complex analogs. Future work could also involve solid-state NMR to study the compound's conformation within a biological matrix.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming elemental composition. Tandem MS (MS/MS) helps elucidate fragmentation patterns, which can aid in identifying metabolites and degradation products. srce.hr The fragmentation of the anthrone core often involves a characteristic loss of carbon monoxide (CO). srce.hr
X-ray Crystallography: Obtaining a single crystal structure provides the definitive 3D arrangement of atoms in the solid state. researchgate.net This is the gold standard for confirming stereochemistry and understanding intermolecular interactions like hydrogen bonding. For compounds that are difficult to crystallize, techniques using crystalline sponges or metal-organic frameworks as scaffolds for analysis are a promising future direction. nih.gov
UV-Visible Spectroscopy: The anthrone core has characteristic electronic transitions that can be monitored by UV-Vis spectroscopy. researchgate.netnih.gov This technique is particularly useful for studying the keto-enol tautomerism common in anthrones and for monitoring interactions with biological targets that lead to spectral shifts. wikipedia.orgresearchgate.net
Computational Tools:
Density Functional Theory (DFT): DFT calculations are becoming indispensable for complementing experimental data. researchgate.netmdpi.com They can be used to predict optimized molecular geometries, vibrational frequencies (IR/Raman spectra), NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO energy gaps) that govern reactivity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of an anthrone derivative in a solvated environment or within the binding site of a target protein over time. This provides invaluable insight into the compound's conformational flexibility and the stability of its interactions with a biological target.
Table 2: Key Analytical Techniques for Future Anthrone Research
| Technique | Application Area | Key Information Provided | Future Development Focus |
| 2D NMR Spectroscopy | Structural Elucidation | Atom connectivity, stereochemistry, proton-carbon correlations. | Application to in-cell NMR to study the compound in a native environment. |
| X-ray Crystallography | 3D Structure Determination | Absolute configuration, bond lengths/angles, crystal packing, intermolecular forces. | Co-crystallization with target proteins; use of framework materials for difficult samples. nih.gov |
| Mass Spectrometry (MS/MS) | Identification & Metabolism | Molecular weight, elemental formula, fragmentation pathways, metabolite identification. | Coupling with liquid chromatography for complex mixture analysis (LC-MS/MS). |
| UV-Visible Spectroscopy | Electronic Properties & Binding | Electronic transitions, conjugation, monitoring binding events and tautomerism. researchgate.netnih.gov | Use of polarized light spectroscopy in liquid crystal solvents to determine molecular orientation. scispace.com |
| Density Functional Theory (DFT) | Computational Chemistry | Optimized geometry, predicted spectra (IR, NMR), electronic structure, reactivity indices. researchgate.netmdpi.com | Improving accuracy of functionals for excited-state and non-covalent interactions. |
| Molecular Dynamics (MD) | Simulation of Interactions | Conformational dynamics, binding stability, solvation effects, free energy of binding. | Integration with quantum mechanics (QM/MM) for higher accuracy at the binding site. |
The future of research in this field lies in the tight integration of these advanced spectroscopic and computational methods to create a comprehensive, multi-dimensional picture of the structure, properties, and interactions of novel anthrone scaffolds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
